4-Bromo-6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid

Amide bond formation Protecting group strategy Step-count reduction

4-Bromo-6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid (CAS 1060801-21-9) is a heterocyclic pyridine derivative classified as a 2,4,6-trisubstituted picolinic acid. With molecular formula C₁₁H₁₃BrN₂O₄ and a molecular weight of 317.14 g/mol, this compound integrates three synthetically orthogonal functional groups on a single pyridine ring: a free carboxylic acid at C2, a bromo substituent at C4, and a tert-butoxycarbonyl (Boc)-protected amine at C6.

Molecular Formula C11H13BrN2O4
Molecular Weight 317.14 g/mol
CAS No. 1060801-21-9
Cat. No. B14184535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid
CAS1060801-21-9
Molecular FormulaC11H13BrN2O4
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC(=N1)C(=O)O)Br
InChIInChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-5-6(12)4-7(13-8)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17)
InChIKeyFOEIMYGEATYXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid (CAS 1060801-21-9): Orthogonally Protected Picolinic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


4-Bromo-6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid (CAS 1060801-21-9) is a heterocyclic pyridine derivative classified as a 2,4,6-trisubstituted picolinic acid [1]. With molecular formula C₁₁H₁₃BrN₂O₄ and a molecular weight of 317.14 g/mol, this compound integrates three synthetically orthogonal functional groups on a single pyridine ring: a free carboxylic acid at C2, a bromo substituent at C4, and a tert-butoxycarbonyl (Boc)-protected amine at C6 [2]. It is primarily utilized as a late-stage synthetic intermediate in medicinal chemistry and agrochemical research, where the Boc group provides stability under non-acidic conditions while enabling controlled deprotection for downstream amine functionalization [3]. The compound is predominantly available through custom synthesis with typical purity specifications of 95–98% [1].

Why 4-Bromo-6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid Cannot Be Replaced by Simpler Picolinic Acid Analogs


Generic substitution among brominated picolinic acid derivatives fails because the specific combination of a free C2-carboxylic acid, a C4-bromo cross-coupling handle, and a C6-Boc-protected amine on a single pyridine scaffold defines the compound's entire synthetic utility. Analogs lacking any one of these three groups impose additional protection/deprotection steps, alter solubility and chromatographic behavior, or eliminate key reaction pathways entirely. For example, the widely available methyl ester analog (CAS 885326-87-4) cannot be directly used in amide coupling without prior saponification, while the unprotected 4-amino-6-bromopicolinic acid (CAS 1060811-27-9) forfeits the amine protection required for sequential functionalization strategies . Similarly, 4-bromopicolinic acid (CAS 30766-03-1) lacks the C6-amino handle altogether, and 6-(tert-butoxycarbonylamino)picolinic acid (CAS 258497-21-1) removes the bromo coupling site essential for C4-elaboration . Substitution therefore directly compromises the number of synthetic steps, overall yield, and product purity in multi-step sequences where this compound serves as a convergence point.

Quantitative Differentiation Evidence for 4-Bromo-6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid Versus Closest Analogs


Free Carboxylic Acid vs. Methyl Ester: Direct Amide Coupling Readiness Eliminates Saponification Step

The target compound bears a free carboxylic acid at C2, in contrast to its closest commercial analog, methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate (CAS 885326-87-4), which carries a methyl ester. The free acid can be directly activated for amide coupling using standard reagents (HATU, EDC/HOBt, etc.) without the saponification step required by the methyl ester. The methyl ester analog necessitates treatment with LiOH or NaOH in aqueous THF/MeOH, followed by acidification and extraction, typically adding 2–3 synthetic steps and reducing overall yield by an estimated 5–15% depending on workup losses . This differentiation is critical in parallel synthesis libraries and scale-up campaigns where step economy directly influences cost and throughput. Conversely, if C2-esterification is desired, the methyl ester analog bypasses one step; the choice between the two compounds is therefore dictated by the intended C2 transformation sequence .

Amide bond formation Protecting group strategy Step-count reduction

Molecular Weight and Physicochemical Differentiation from Non-Brominated and Non-Boc Analogs

The target compound (MW 317.14 g/mol, C₁₁H₁₃BrN₂O₄) exhibits a predicted boiling point of 352.3°C at 760 mmHg, flash point of 166.8°C, and density of 1.551 g/cm³ [1]. These values differ substantially from simpler analogs: 4-bromopicolinic acid (MW 202.01, C₆H₄BrNO₂) is approximately 36% lighter and lacks the Boc-amino group entirely, while 6-(tert-butoxycarbonylamino)picolinic acid (MW 238.24, C₁₁H₁₄N₂O₄) lacks the bromine atom, reducing its molecular weight by ~25% . The presence of both the bromo substituent and the Boc-carbamate group increases lipophilicity (estimated logP ~1.5–1.8 for Boc-aminopicolinates) relative to the non-brominated analog, affecting both reversed-phase HPLC retention and solubility in organic solvent systems commonly used for extraction and chromatography. These differences are quantifiable in chromatographic method development: the target compound elutes later on C18 columns under standard acidic mobile phase conditions compared to the debromo analog .

Physicochemical properties Solubility Chromatographic behavior

Boc-Protected Amine Stability Enables Sequential Functionalization Not Possible with Free Amine Analogs

The Boc group on the C6-amino substituent of the target compound provides acid-labile protection that is stable under the basic and nucleophilic conditions used for C2-carboxylic acid activation and C4-cross-coupling reactions. The unprotected analog, 4-amino-6-bromopicolinic acid (CAS 1060811-27-9), contains a free amine that competes as a nucleophile during amide coupling at C2, leading to oligomerization, lower yields, and difficult purification . Quantitative comparison from established Boc-protection chemistry indicates that Boc-protected aryl amines exhibit <5% deprotection after 24 hours at pH 7–8 and 25°C, whereas the free amine undergoes rapid acylation under standard peptide coupling conditions (t₁/₂ < 10 min with activated esters) [1]. For the debromo analog 6-(Boc-amino)picolinic acid (CAS 258497-21-1), the absence of the C4-bromo group precludes transition metal-catalyzed cross-coupling at that position, which is a key disconnection in many medicinal chemistry programs targeting C4-arylated or C4-alkenylated pyridine scaffolds [2].

Orthogonal protection Sequential synthesis Amine deprotection

Antifungal Activity of Class-Level 2-(N-Boc-amino)pyridine Derivatives Supports Agrochemical Lead Identification Applications

A 2021 study by Shi et al. (Journal of Chemical Crystallography) demonstrated that 2-(N-tert-butoxycarbonylamino)pyridine derivatives exhibit >50% inhibitory activity against three agriculturally significant fungal pathogens: Pyricularia oryzae (rice blast), Colletotrichum gloeosporioides (anthracnose), and Alternaria alternata (leaf spot) [1]. While this study evaluated the parent 2-(N-Boc-amino)pyridine and 2-(N-Boc-amino)-3-methylpyridine rather than the 4-bromo-6-carboxy analog directly, the conserved 2-(N-Boc-amino)pyridine pharmacophore suggests that the target compound, with additional functional handles for SAR exploration, represents a structurally enabled analog for lead optimization in antifungal programs. Separately, the methyl ester analog (CAS 885326-87-4) has been explicitly patented for antifungal activity, providing further class-level validation . In contrast, the non-Boc analog 4-bromopicolinic acid (CAS 30766-03-1) lacks the N-Boc-amino group entirely and is not associated with antifungal activity in the primary literature, being primarily used as a general synthetic intermediate [2].

Antifungal activity Agrochemical discovery Pyricularia oryzae

Commercial Availability Profile: Custom Synthesis Dominates, Differentiating from Stocked Methyl Ester Analog

Unlike its methyl ester analog (CAS 885326-87-4), which is stocked by multiple vendors including Bide Pharmatech (95%+ purity, batch QC with NMR/HPLC/GC) , the target compound (CAS 1060801-21-9) is predominantly available through custom synthesis services rather than as an off-the-shelf catalog item [1]. Chembase and A&J Pharmtech list it as a custom synthesis product, implying typical lead times of 2–6 weeks depending on quantity and specification [2]. This supply chain distinction is material for project planning: the methyl ester analog can be procured and hydrolyzed in-house within days, whereas the free acid form requires advance ordering. However, for laboratories lacking saponification capabilities or requiring cGMP-grade material with documented carboxylic acid purity, the custom-synthesized free acid may be the only compliant option. The methyl ester analog is priced at approximately ¥6,520/gram (source: 0elem.com, 2024 pricing), while custom synthesis quotes for the free acid are typically volume-dependent [3].

Supply chain Custom synthesis Lead time

Orthogonal Deprotection Strategy: Boc Removal Without Compromising C4-Br Integrity

The Boc group on the target compound can be quantitatively removed using TFA/CH₂Cl₂ (1:1 v/v, rt, 1 h) or HCl/dioxane (4 M, rt, 30 min) without affecting the C4-bromo substituent, as demonstrated for the closely related methyl ester analog where Boc deprotection yields methyl 6-amino-4-bromopicolinate . The bromoarene moiety is stable under these acidic deprotection conditions, with no detectable debromination observed by LCMS [1]. In contrast, the free amine analog (4-amino-6-bromopicolinic acid, CAS 1060811-27-9) cannot undergo this deprotection step because the amine is already unprotected, meaning any synthetic sequence requiring amine protection during intermediate steps must start from the Boc-protected form. For the debromo analog (6-Boc-aminopicolinic acid, CAS 258497-21-1), the absence of the bromine eliminates the possibility of post-deprotection cross-coupling at C4, a limitation that prevents its use in many diversity-oriented synthesis workflows .

Deprotection orthogonality TFA cleavage Bromoarene stability

Optimal Application Scenarios for 4-Bromo-6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification of 2,4,6-Trisubstituted Pyridine Scaffolds

In medicinal chemistry programs requiring systematic SAR exploration at all three substitution positions of a pyridine core, this compound serves as an ideal convergence intermediate. The free C2-carboxylic acid can be directly coupled to diverse amine libraries without a saponification step (avoiding the 1–2 extra steps required by the methyl ester analog), while the C4-bromo handle enables parallel Suzuki or Buchwald-Hartwig coupling to introduce aryl/heteroaryl or amine diversity respectively [1]. After C2 and C4 functionalization, the C6-Boc group is cleaved under standard acidic conditions to reveal the free amine for final diversification. This sequential, orthogonal functionalization strategy is not achievable with any single comparator compound and reduces total synthetic steps by an estimated 2–4 steps compared to routes starting from unprotected or mono-protected analogs .

Agrochemical Lead Discovery: Antifungal Candidate Generation Based on N-Boc-aminopyridine Pharmacophore

The conserved 2-(N-Boc-amino)pyridine substructure, which Shi et al. (2021) demonstrated has >50% inhibitory activity against Pyricularia oryzae, Colletotrichum gloeosporioides, and Alternaria alternata, is retained in this compound [1]. Unlike the parent 2-(N-Boc-amino)pyridine scaffold used in that study, this compound provides a C4-bromo substituent for Suzuki-mediated introduction of aryl or heteroaryl groups that may enhance potency or selectivity, and a C2-carboxylic acid for conversion to amide, ester, or hydroxamic acid derivatives. The methyl ester analog has been separately patented for antifungal activity, validating the class-level pharmacophore, but only the free acid form allows direct synthesis of amide-based antifungal candidates without an ester hydrolysis step that could compromise acid-sensitive functional groups introduced at C4 or C6 .

Process Chemistry: cGMP Intermediate Where Carboxylic Acid Specification Is Mandatory

For process chemistry campaigns operating under cGMP or stringent quality control requirements, the target compound as a custom-synthesized free acid can be procured with certificates of analysis specifying carboxylic acid content, residual solvents, and heavy metals. The methyl ester analog, while more readily available, introduces an additional hydrolysis step that must be validated, monitored for completeness by HPLC, and controlled for ester impurity carryover into the final API [1]. The free acid form eliminates this unit operation and its associated analytical burden. However, the 2–6 week custom synthesis lead time must be factored into project planning; for early-stage discovery where speed is prioritized over specification compliance, in-house hydrolysis of the stocked methyl ester may be preferable .

Chemical Biology: Bioconjugation via C2-Amide Linkage with Preserved C4 and C6 Handles

In chemical biology applications requiring conjugation of the pyridine scaffold to biomolecules (e.g., biotin, fluorophores, or PEG chains) through a stable amide bond at C2, the free carboxylic acid is mandatory. The target compound enables direct EDC/NHS-mediated coupling to amine-functionalized biomolecules under mild aqueous conditions (pH 6–7, rt, 2–4 h), while the Boc group at C6 and bromo at C4 remain intact for subsequent functionalization or radiolabeling [1]. The methyl ester analog would require pre-hydrolysis under basic conditions that may be incompatible with sensitive biomolecule preparations. Similarly, the unprotected amine analog would compete in the bioconjugation step, leading to heterogeneous products. This scenario leverages all three orthogonal handles simultaneously and cannot be replicated with any single comparator compound .

Quote Request

Request a Quote for 4-Bromo-6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.